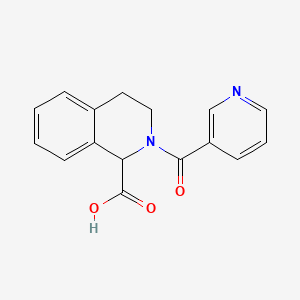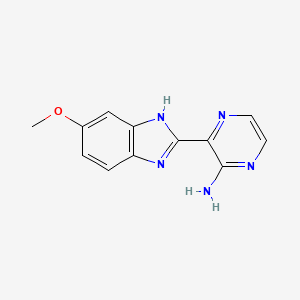![molecular formula C13H18N2O B7588888 3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)
3-[(2-Methylcyclopentyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylcyclopentyl)amino]benzamide, also known as Mecamylamine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a non-specific nicotinic acetylcholine receptor antagonist, which means that it blocks the activity of certain neurotransmitters in the brain. In
作用机制
3-[(2-Methylcyclopentyl)amino]benzamide works by blocking the activity of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the brain. This blockade results in a decrease in the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in addiction and cognitive function.
Biochemical and Physiological Effects:
3-[(2-Methylcyclopentyl)amino]benzamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction and cognitive function. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide has been shown to decrease blood pressure and heart rate, which makes it a potential treatment for hypertension.
实验室实验的优点和局限性
One of the main advantages of using 3-[(2-Methylcyclopentyl)amino]benzamide in lab experiments is its ability to selectively block nicotinic acetylcholine receptors. This allows researchers to study the specific effects of these receptors on various physiological and biochemical processes. However, one of the limitations of using 3-[(2-Methylcyclopentyl)amino]benzamide is its non-specific nature, which means that it can also block other types of receptors in the body. This can make it difficult to determine the specific effects of nicotinic acetylcholine receptors on certain processes.
未来方向
There are several future directions for the use of 3-[(2-Methylcyclopentyl)amino]benzamide in scientific research. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists, which would allow for more specific studies of these receptors. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide could be studied further as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. Finally, 3-[(2-Methylcyclopentyl)amino]benzamide could be used to study the effects of nicotine and other related compounds on the body, which could lead to a better understanding of addiction and related disorders.
合成方法
3-[(2-Methylcyclopentyl)amino]benzamide can be synthesized through a multi-step process that involves the reaction between 2-methylcyclopentanone and hydroxylamine hydrochloride, followed by the reaction with 3-aminobenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure 3-[(2-Methylcyclopentyl)amino]benzamide.
科学研究应用
3-[(2-Methylcyclopentyl)amino]benzamide has been widely used in scientific research for its ability to block the activity of nicotinic acetylcholine receptors. This compound has been studied in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the role of nicotinic acetylcholine receptors in the brain, particularly in relation to addiction and cognitive function. In pharmacology, 3-[(2-Methylcyclopentyl)amino]benzamide has been studied as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. In toxicology, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the toxicity of nicotine and other related compounds.
属性
IUPAC Name |
3-[(2-methylcyclopentyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-4-2-7-12(9)15-11-6-3-5-10(8-11)13(14)16/h3,5-6,8-9,12,15H,2,4,7H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFVINMSOCLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylcyclopentyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)
![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)

